Cas no 1785094-67-8 (7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one)

7-Amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one is a heterocyclic compound featuring a quinolizine core with an amino substituent at the 7-position and a ketone group at the 6-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceutical and agrochemical research. Its rigid bicyclic framework and functional groups enable selective modifications, making it valuable for developing biologically active molecules. The compound’s stability under standard conditions and compatibility with common organic reactions enhance its utility in multistep syntheses. Researchers may explore its potential in designing alkaloid derivatives or novel therapeutic agents due to its balanced reactivity and structural specificity.
7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one structure
1785094-67-8 structure
商品名:7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one
CAS番号:1785094-67-8
MF:C9H12N2O
メガワット:164.204381942749
MDL:MFCD32852931
CID:5668829
PubChem ID:105432435

7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one 化学的及び物理的性質

名前と識別子

    • 1785094-67-8
    • 7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one
    • EN300-27144999
    • 4H-Quinolizin-4-one, 3-amino-6,7,8,9-tetrahydro-
    • MDL: MFCD32852931
    • インチ: 1S/C9H12N2O/c10-8-5-4-7-3-1-2-6-11(7)9(8)12/h4-5H,1-3,6,10H2
    • InChIKey: FLNAWLXBSLKTGB-UHFFFAOYSA-N
    • ほほえんだ: O=C1C(=CC=C2CCCCN21)N

計算された属性

  • せいみつぶんしりょう: 164.094963011g/mol
  • どういたいしつりょう: 164.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 278
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 46.3Ų

じっけんとくせい

  • 密度みつど: 1.22±0.1 g/cm3(Predicted)
  • ふってん: 415.9±15.0 °C(Predicted)
  • 酸性度係数(pKa): 3.89±0.20(Predicted)

7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27144999-0.5g
7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one
1785094-67-8 95.0%
0.5g
$2125.0 2025-03-20
Enamine
EN300-27144999-2.5g
7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one
1785094-67-8 95.0%
2.5g
$5341.0 2025-03-20
Enamine
EN300-27144999-10g
7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one
1785094-67-8 95%
10g
$11716.0 2023-09-11
Enamine
EN300-27144999-10.0g
7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one
1785094-67-8 95.0%
10.0g
$11716.0 2025-03-20
Enamine
EN300-27144999-0.1g
7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one
1785094-67-8 95.0%
0.1g
$945.0 2025-03-20
Enamine
EN300-27144999-1.0g
7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one
1785094-67-8 95.0%
1.0g
$2724.0 2025-03-20
Enamine
EN300-27144999-1g
7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one
1785094-67-8 95%
1g
$2724.0 2023-09-11
Enamine
EN300-27144999-5.0g
7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one
1785094-67-8 95.0%
5.0g
$7901.0 2025-03-20
Enamine
EN300-27144999-0.05g
7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one
1785094-67-8 95.0%
0.05g
$724.0 2025-03-20
Enamine
EN300-27144999-0.25g
7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one
1785094-67-8 95.0%
0.25g
$1349.0 2025-03-20

7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one 関連文献

7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-oneに関する追加情報

Introduction to 7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one (CAS No. 1785094-67-8)

7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one (CAS No. 1785094-67-8) is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound belongs to the quinolizine class of molecules, which are characterized by a fused ring system consisting of a benzene ring and a piperazine moiety. The presence of multiple substituents, including an amino group at the 7-position and hydroxyl groups at the 6-position, contributes to its diverse chemical reactivity and biological relevance.

The synthesis and characterization of 7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one have been extensively studied in recent years, with a particular focus on its role as a key intermediate in the development of novel therapeutic agents. The compound’s structural framework is reminiscent of several bioactive natural products and synthetic drugs, suggesting its potential utility in drug discovery programs targeting various diseases.

One of the most compelling aspects of 7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one is its ability to serve as a scaffold for structure-based drug design. The quinolizine core provides a rigid bicyclic system that can be modified to enhance binding affinity to biological targets. Recent studies have demonstrated that derivatives of this compound exhibit promising pharmacological properties, including antimicrobial and anti-inflammatory effects. These findings have prompted further investigation into the development of more potent and selective analogs.

The pharmacological activity of 7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one and its derivatives has been attributed to several factors. The amino group at the 7-position can form hydrogen bonds with polar residues in protein targets, while the hydroxyl group at the 6-position can participate in hydrophobic interactions or undergo further functionalization to improve solubility and bioavailability. Additionally, the piperazine moiety introduces flexibility into the molecule, allowing for optimal alignment with biological receptors.

In recent years, computational methods have been increasingly employed to explore the structural diversity and biological activity of 7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one derivatives. Molecular docking simulations have revealed that this compound can interact with a wide range of protein targets, including enzymes and receptors involved in metabolic pathways and signal transduction. These insights have guided the design of novel compounds with enhanced therapeutic potential.

The synthesis of 7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one has been optimized through various synthetic routes to improve yield and purity. One common approach involves the cyclization of appropriately substituted piperazine derivatives followed by functional group transformations. Advances in synthetic methodologies have enabled the efficient preparation of complex derivatives tailored for specific biological applications.

Preclinical studies have demonstrated that 7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one exhibits moderate bioactivity in vitro and in vivo. For instance, certain derivatives have shown efficacy against bacterial pathogens by inhibiting essential metabolic enzymes. Furthermore, preliminary data suggest that this compound may modulate inflammatory responses by interacting with cytokine receptors or intracellular signaling pathways.

The future prospects for 7-amino-2,3,4,6-tetrahydro-1H-quinolizin-6-one are promising as researchers continue to explore its potential in drug development. Innovations in synthetic chemistry and biotechnology are expected to yield new derivatives with improved pharmacokinetic profiles and target specificity. Additionally, collaborations between academic institutions and pharmaceutical companies will likely accelerate the translation of these findings into clinical applications.

In conclusion,7-amino - 2 , 3 , 4 , 6 - tetrahydro - 1 H - quinolizin - 6 - one (CAS No . 1785094 - 67 - 8 ) represents a valuable scaffold for medicinal chemistry research . Its unique structural features and demonstrated biological activity make it a compelling candidate for further investigation . As our understanding of its pharmacological properties grows , so too does its potential as a precursor to novel therapeutic agents .

おすすめ記事

推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd